molecular formula C12H16F2N2 B8148918 2-(4,4-Difluoropiperidin-1-yl)-6-methylaniline

2-(4,4-Difluoropiperidin-1-yl)-6-methylaniline

Cat. No.: B8148918
M. Wt: 226.27 g/mol
InChI Key: QDSOFDGNRSDYID-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)-6-methylaniline is an organic compound that features a piperidine ring substituted with two fluorine atoms and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-6-methylaniline typically involves the reaction of 4,4-difluoropiperidine with 6-methylaniline under specific conditions. One common method involves the use of trifluoroacetic acid in dichloromethane as a solvent. The reaction is stirred at room temperature for a few hours, followed by extraction and purification steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)-6-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)-6-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Difluoropiperidin-1-yl)-6-methylaniline is unique due to its combination of a fluorinated piperidine ring and an aniline moiety. This structure imparts specific chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it valuable for research and development in medicinal chemistry, materials science, and biological studies

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-6-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-9-3-2-4-10(11(9)15)16-7-5-12(13,14)6-8-16/h2-4H,5-8,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSOFDGNRSDYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCC(CC2)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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